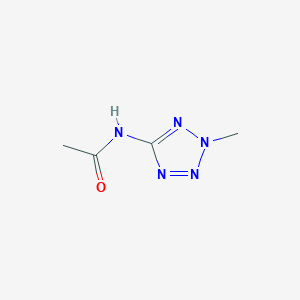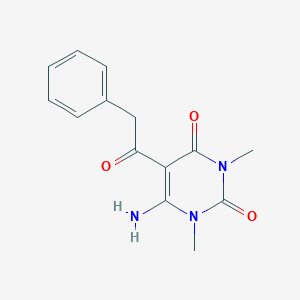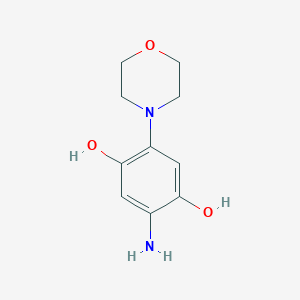![molecular formula C27H24F3N7O B14008489 8-amino-N-(4,4-difluorocyclohexyl)-6-(4-fluorophenyl)-5-(3-methylimidazo[1,2-a]pyridin-6-yl)imidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B14008489.png)
8-amino-N-(4,4-difluorocyclohexyl)-6-(4-fluorophenyl)-5-(3-methylimidazo[1,2-a]pyridin-6-yl)imidazo[1,2-a]pyrazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-amino-N-(4,4-difluorocyclohexyl)-6-(4-fluorophenyl)-5-(3-methylimidazo[1,2-a]pyridin-6-yl)imidazo[1,2-a]pyrazine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple aromatic rings, fluorine atoms, and an imidazo[1,2-a]pyrazine core. Its structural complexity and functional groups make it a subject of interest in medicinal chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-amino-N-(4,4-difluorocyclohexyl)-6-(4-fluorophenyl)-5-(3-methylimidazo[1,2-a]pyridin-6-yl)imidazo[1,2-a]pyrazine-2-carboxamide involves multiple steps, each requiring specific reagents and conditions. A common synthetic route includes:
Formation of the imidazo[1,2-a]pyrazine core: This step typically involves the cyclization of a suitable precursor, such as a 2-aminopyrazine derivative, under acidic or basic conditions.
Introduction of the 4-fluorophenyl group: This can be achieved through a Suzuki-Miyaura coupling reaction, using a boronic acid derivative of 4-fluorophenyl and a suitable palladium catalyst.
Attachment of the 3-methylimidazo[1,2-a]pyridin-6-yl group: This step may involve a nucleophilic substitution reaction, where the imidazo[1,2-a]pyrazine core reacts with a halogenated derivative of 3-methylimidazo[1,2-a]pyridine.
Incorporation of the 4,4-difluorocyclohexyl group: This can be done through a Friedel-Crafts acylation reaction, using a difluorocyclohexyl derivative and a suitable Lewis acid catalyst.
Introduction of the amino group: This step typically involves a nucleophilic substitution reaction, where an amine reacts with a suitable leaving group on the imidazo[1,2-a]pyrazine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
8-amino-N-(4,4-difluorocyclohexyl)-6-(4-fluorophenyl)-5-(3-methylimidazo[1,2-a]pyridin-6-yl)imidazo[1,2-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated derivatives, nucleophiles or electrophiles, suitable solvents (e.g., dichloromethane, tetrahydrofuran).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学的研究の応用
8-amino-N-(4,4-difluorocyclohexyl)-6-(4-fluorophenyl)-5-(3-methylimidazo[1,2-a]pyridin-6-yl)imidazo[1,2-a]pyrazine-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Research: It can be used as a probe to study biological pathways and molecular interactions.
Pharmaceutical Research: The compound may serve as a lead compound for the development of new therapeutic agents.
Industrial Applications: Its chemical properties make it suitable for use in various industrial processes, such as catalysis or material science.
作用機序
The mechanism of action of 8-amino-N-(4,4-difluorocyclohexyl)-6-(4-fluorophenyl)-5-(3-methylimidazo[1,2-a]pyridin-6-yl)imidazo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects. The exact pathways involved depend on the specific biological context and the target molecules.
類似化合物との比較
Similar Compounds
8-amino-N-(4,4-difluorocyclohexyl)-6-(4-chlorophenyl)-5-(3-methylimidazo[1,2-a]pyridin-6-yl)imidazo[1,2-a]pyrazine-2-carboxamide: Similar structure but with a chlorine atom instead of a fluorine atom on the phenyl ring.
8-amino-N-(4,4-difluorocyclohexyl)-6-(4-bromophenyl)-5-(3-methylimidazo[1,2-a]pyridin-6-yl)imidazo[1,2-a]pyrazine-2-carboxamide: Similar structure but with a bromine atom instead of a fluorine atom on the phenyl ring.
Uniqueness
The uniqueness of 8-amino-N-(4,4-difluorocyclohexyl)-6-(4-fluorophenyl)-5-(3-methylimidazo[1,2-a]pyridin-6-yl)imidazo[1,2-a]pyrazine-2-carboxamide lies in its specific combination of functional groups and structural features. The presence of multiple fluorine atoms, the imidazo[1,2-a]pyrazine core, and the 3-methylimidazo[1,2-a]pyridin-6-yl group contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C27H24F3N7O |
|---|---|
分子量 |
519.5 g/mol |
IUPAC名 |
8-amino-N-(4,4-difluorocyclohexyl)-6-(4-fluorophenyl)-5-(3-methylimidazo[1,2-a]pyridin-6-yl)imidazo[1,2-a]pyrazine-2-carboxamide |
InChI |
InChI=1S/C27H24F3N7O/c1-15-12-32-21-7-4-17(13-36(15)21)23-22(16-2-5-18(28)6-3-16)35-24(31)25-34-20(14-37(23)25)26(38)33-19-8-10-27(29,30)11-9-19/h2-7,12-14,19H,8-11H2,1H3,(H2,31,35)(H,33,38) |
InChIキー |
YQUFFVUXSAEQMJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C2N1C=C(C=C2)C3=C(N=C(C4=NC(=CN34)C(=O)NC5CCC(CC5)(F)F)N)C6=CC=C(C=C6)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 4-[(3,3-diethoxypropyl)(formyl)amino]benzoate](/img/structure/B14008422.png)

![3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isothiazole](/img/structure/B14008430.png)
![Methyl 4-{4-[(methanesulfonyl)oxy]butyl}benzoate](/img/structure/B14008432.png)
![{4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetonitrile](/img/structure/B14008438.png)


![N'-[1-(2-Quinolinyl)ethyl]-1-pyrrolidinecarbothiohydrazide](/img/structure/B14008464.png)
![3-[1,3,3-Tris(2-cyanoethyl)-5-methyl-2-oxocyclohexyl]propanenitrile](/img/structure/B14008471.png)



